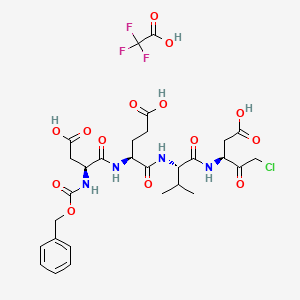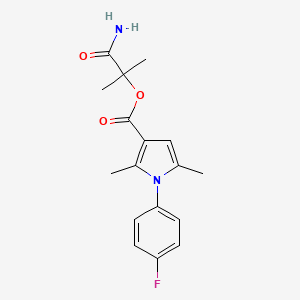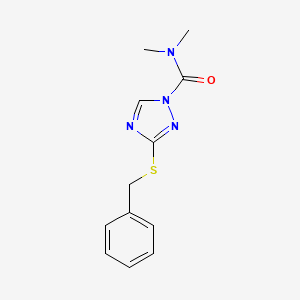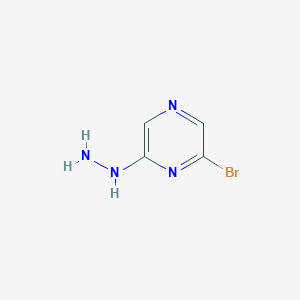![molecular formula C5H2BrClN4 B10797176 3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797176.png)
3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-640 is a compound that belongs to the aminothienopyrimidine series. It has garnered significant attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-640 involves the construction of the thienopyrimidine scaffold. One of the most synthetically tractable methods involves using a chlorinated thienopyrimidone in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields of approximately 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Industrial Production Methods
While specific industrial production methods for OSM-S-640 are not detailed, the general approach involves scaling up the laboratory synthesis methods to industrial scales. This typically includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
OSM-S-640 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of OSM-S-640 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
OSM-S-640 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of OSM-S-640 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Plasmodium falciparum asparagine tRNA synthetase, which is essential for protein synthesis in the malaria parasite . This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-640 adduct, which blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-640 include other aminothienopyrimidine derivatives, such as OSM-S-106 . These compounds share a similar core structure but may have different substituents that affect their chemical properties and biological activities.
Uniqueness
OSM-S-640 is unique due to its specific chemical structure and the presence of particular functional groups that confer distinct properties. For example, the presence of a sulfonamide group in OSM-S-640 allows it to form specific interactions with its molecular targets, which may not be possible with other similar compounds .
Conclusion
OSM-S-640 is a compound with significant potential in various scientific and industrial fields Its unique chemical structure and properties make it a valuable subject of research, with applications ranging from chemistry and biology to medicine and industry
Properties
Molecular Formula |
C5H2BrClN4 |
|---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-5-10-9-4-2-8-1-3(7)11(4)5/h1-2H |
InChI Key |
UGKMQVWBWSZEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NN=C2Br)C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)

![4-[4-[6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]sulfonylmorpholine](/img/structure/B10797117.png)
![4-[[(2-Thiophen-3-ylquinazolin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B10797128.png)




![2-Phenyl-3-([1,2,4]triazolo[4,3-a]pyrazin-5-yloxy)propan-1-ol](/img/structure/B10797150.png)

![1-[(4-Bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B10797155.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)morpholine](/img/structure/B10797168.png)
![2-[6-[3-(Trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid](/img/structure/B10797180.png)
